molecular formula C14H15ClN4O4S B10947218 7-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10947218
M. Wt: 370.8 g/mol
InChI Key: WKERSIOSCVSUHK-UHFFFAOYSA-N
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Description

This compound belongs to the class of imidazole-containing molecules. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures . Our focus here is on this specific derivative.

Preparation Methods

The synthetic routes for this compound can be complex, but I’ll summarize them:

    Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. it likely involves multi-step processes, starting from commercially available precursors.

    Laboratory Synthesis: One common approach involves the condensation of a pyrazole derivative with a carboxylic acid, followed by cyclization. The exact conditions and reagents may vary, but the overall strategy aims to form the bicyclic structure.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions due to its functional groups, including carbonyl, amino, and thia moieties.

    Oxidation/Reduction: It may participate in redox reactions, potentially yielding different oxidation states.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents are typically involved.

    Major Products: These reactions can lead to modified derivatives, such as amides, esters, or other functionalized forms.

Scientific Research Applications

    Medicine: Limited research exists on this specific compound, but its structural features suggest potential antimicrobial or anti-inflammatory properties.

    Chemistry: It serves as a valuable building block for designing new molecules.

    Industry: Its applications in industry remain speculative, but its unique structure could inspire novel materials.

Mechanism of Action

    Targets: The compound likely interacts with cellular proteins or enzymes due to its functional groups.

    Pathways: Further studies are needed to elucidate its precise mechanism within biological systems.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H15ClN4O4S

Molecular Weight

370.8 g/mol

IUPAC Name

7-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15ClN4O4S/c1-5-4-24-13-8(12(21)19(13)9(5)14(22)23)16-11(20)10-7(15)6(2)17-18(10)3/h8,13H,4H2,1-3H3,(H,16,20)(H,22,23)

InChI Key

WKERSIOSCVSUHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C3=C(C(=NN3C)C)Cl)SC1)C(=O)O

Origin of Product

United States

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